molecular formula C18H14FNO2 B1242076 Citalopram aldehyde

Citalopram aldehyde

Cat. No. B1242076
M. Wt: 295.3 g/mol
InChI Key: BBYAFETUIKMLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citalopram aldehyde is a member of benzenes and a nitrile.

Scientific Research Applications

Environmental Impact

  • Effects on Aquatic Life : Citalopram, a common antidepressant, has been found in surface waters and can affect fish behavior. For instance, exposure to citalopram led to anxiolytic effects and increased locomotor activity in three-spine sticklebacks (Kellner et al., 2016).

  • Stability in Aqueous Environments : Citalopram is relatively stable in different solutions, including natural waters. Its degradation under simulated sunlight shows varying rates depending on pH and the presence of other materials in water (Kwon & Armbrust, 2005).

Analytical Methodologies

  • Detection in Biological Samples : Advanced methods like ion-pair based polyvinylchloride membrane sensors and capillary electrophoresis have been developed for the analysis of citalopram in various samples, demonstrating its use in both clinical and environmental monitoring (Faridbod et al., 2020); (Budău et al., 2020).

Pharmacokinetic Studies

  • In Vivo and In Vitro Evaluations : Studies on citalopram have explored its impact on liver toxicity, demonstrating cellular effects like oxidative stress and mitochondrial damage (Ahmadian et al., 2017).

  • Influence on Cognitive and Neurological Functions : Citalopram has been shown to reverse memory impairment and alter neuronal firing rates, highlighting its potential in treating cognitive disorders and understanding its mechanism of action in the brain (Egashira et al., 2006); (Matthaeus et al., 2016).

  • Enantioselective Analysis in Forensic Cases : The development of chiral liquid chromatography-tandem mass spectrometry methods for measuring citalopram and its metabolites aids in forensic investigations, especially considering the different activities of its enantiomers (Johansen, 2017).

Medical Applications

  • Potential in Alzheimer's Disease Prevention : Citalopram decreased amyloid-β concentrations in both human and animal models, suggesting a potential role in preventing Alzheimer’s disease (Sheline et al., 2014).

  • Impact on Sexual Dysfunction : Research indicates that citalopram can cause sexual dysfunction in male mice, mediated through specific peptides in the brain, highlighting the importance of understanding its broader physiological effects (Soga et al., 2010).

properties

Product Name

Citalopram aldehyde

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-(3-oxopropyl)-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C18H14FNO2/c19-16-5-3-15(4-6-16)18(8-1-9-21)17-7-2-13(11-20)10-14(17)12-22-18/h2-7,9-10H,1,8,12H2

InChI Key

BBYAFETUIKMLSF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-[1, 3]-dioxolan-2-yl-ethyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile (6 g) was dissolved in a mixture of acetone (100 mL) and aqueous HCl (5N, 30 mL). The reaction mixture was stirred at room temperature for 60 h, and concentrated to remove acetone. The aqueous solution was extracted with ethyl acetate (40 mL), and concentrated to give a crude oil. It was dissolved in acetone (80 mL) and aqueous HCl (5N, 25 mL), stirred for 3 h, and concentrated to remove acetone. The aqueous solution was extracted with ethyl acetate (40 mL), washed with water, and concentrated to give the pure product 7 (5.6 g). 1H NMR (CDCl3, δ): 2.22-2.64 (M, 4H), 5.14 (s, 2H), 6.94-7.06 (m, 2H), 7.40-7.63 (m, 5H), 9.70 (s, 1H).
Name
1-(2-[1, 3]-dioxolan-2-yl-ethyl)-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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